4-Methoxyphenyl 4'-(3-butenyloxy)benzoate
Overview
Description
4-Methoxyphenyl 4’-(3-butenyloxy)benzoate is an organic compound with the molecular formula C18H18O4 and a molecular weight of 298.3331 g/mol . This compound is known for its unique structure, which includes a methoxyphenyl group and a butenyloxybenzoate moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 4-Methoxyphenyl 4’-(3-butenyloxy)benzoate typically involves the esterification of 4-methoxyphenol with 4-(3-butenyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or column chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
4-Methoxyphenyl 4’-(3-butenyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the butenyloxy group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methoxyphenyl 4’-(3-butenyloxy)benzoate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Photoluminescence Studies: The compound’s structure allows it to be used in studies involving photoluminescence, particularly in lanthanide complexes.
Fluorescent Probes: Derivatives of this compound are used in the development of fluorescent probes for sensing pH and metal cations.
Antibacterial Activity: Some derivatives have shown potential antibacterial activity against certain mycobacteria.
Liquid Crystal Properties: The compound exhibits stable nematic phases and promotes mesophases in liquid crystals.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 4’-(3-butenyloxy)benzoate depends on its specific application. In photoluminescence studies, the compound interacts with lanthanide ions to enhance luminescence properties. In antibacterial applications, it may interfere with bacterial cell wall synthesis or function, leading to bacterial cell death. The exact molecular targets and pathways involved can vary based on the specific derivative and application.
Comparison with Similar Compounds
Similar compounds to 4-Methoxyphenyl 4’-(3-butenyloxy)benzoate include:
4-Methoxyphenyl 4’-(2-butenyloxy)benzoate: Similar structure but with a different position of the butenyloxy group.
4-Methoxyphenyl 4’-(3-propenyloxy)benzoate: Similar structure but with a propenyloxy group instead of a butenyloxy group.
4-Methoxyphenyl 4’-(3-butenyloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
The uniqueness of 4-Methoxyphenyl 4’-(3-butenyloxy)benzoate lies in its specific combination of functional groups, which imparts unique chemical and physical properties, making it suitable for a variety of applications in scientific research.
Properties
IUPAC Name |
(4-methoxyphenyl) 4-but-3-enoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-4-13-21-16-7-5-14(6-8-16)18(19)22-17-11-9-15(20-2)10-12-17/h3,5-12H,1,4,13H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPLNUIZUUBDCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60227291 | |
Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76487-56-4 | |
Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076487564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60227291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the presence of 4-Methoxyphenyl 4'-(3-butenyloxy)benzoate impact the mechanical adaptability of the modified silicone rubber?
A2: The research shows that incorporating 0.7 mol % of a liquid crystal, including MBB, into the silicone rubber leads to a decrease in the energy dissipation ratio compared to unmodified silicone rubber (MQ) and another modified version (3CCV-MQ) []. While this suggests that MBB contributes to changes in mechanical adaptability, further research is needed to understand the specific mechanisms and optimize its concentration for desired performance.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.